molecular formula C14H15N3O B2886869 N-cyclopentylquinoxaline-6-carboxamide CAS No. 571910-74-2

N-cyclopentylquinoxaline-6-carboxamide

Cat. No.: B2886869
CAS No.: 571910-74-2
M. Wt: 241.294
InChI Key: UDPKNMZNXUNDKK-UHFFFAOYSA-N
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Description

N-cyclopentylquinoxaline-6-carboxamide: is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound has a cyclopentyl group attached to the quinoxaline ring at the 6th position and a carboxamide group at the same position. Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentylquinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with a dicarbonyl compound, followed by the introduction of the cyclopentyl group and the carboxamide group. One common method involves the reaction of o-phenylenediamine with cyclopentanone in the presence of a suitable catalyst to form the quinoxaline ring. The carboxamide group can then be introduced through a reaction with an appropriate carboxylic acid derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-cyclopentylquinoxaline-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopentylquinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can interfere with cell signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for anticancer therapy. The exact molecular pathways involved may vary depending on the specific biological context .

Comparison with Similar Compounds

Uniqueness: N-cyclopentylquinoxaline-6-carboxamide is unique due to the presence of the cyclopentyl group and the carboxamide group, which confer specific chemical and biological properties. These modifications can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to other quinoxaline derivatives .

Properties

IUPAC Name

N-cyclopentylquinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14(17-11-3-1-2-4-11)10-5-6-12-13(9-10)16-8-7-15-12/h5-9,11H,1-4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPKNMZNXUNDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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